3-benzyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
Description
3-Benzyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a benzyl group at position 3, a 2-methoxybenzyloxy group at position 7, and a methyl group at position 3. This compound’s structural complexity arises from the electron-donating methoxy group on the benzyloxy substituent and the lipophilic benzyl moiety, which collectively influence its physicochemical properties and biological interactions. Coumarins are widely studied for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer effects .
Properties
IUPAC Name |
3-benzyl-7-[(2-methoxyphenyl)methoxy]-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O4/c1-17-21-13-12-20(28-16-19-10-6-7-11-23(19)27-2)15-24(21)29-25(26)22(17)14-18-8-4-3-5-9-18/h3-13,15H,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUISUYEWZDCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3OC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the chromen-2-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-one structure.
Introduction of the benzyl group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the methoxybenzyl group: This step involves the reaction of the intermediate compound with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxybenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3-benzyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can be contextualized by comparing it to analogous coumarin derivatives. Below is a detailed analysis:
Structural Analogues and Their Properties
Functional Group Analysis
- Benzyl vs. Alkyl Substituents : The benzyl group at position 3 in the target compound contributes to higher lipophilicity compared to ethyl-substituted analogues (e.g., 3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one), enhancing its ability to penetrate lipid membranes .
- Methoxybenzyloxy vs. Hydroxy Groups : The 2-methoxybenzyloxy group at position 7 improves metabolic stability relative to hydroxylated analogues (e.g., 3-Benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one), which may undergo rapid glucuronidation .
Research Findings
Physicochemical Data
| Property | This compound | 3-Ethyl-7-hydroxy-4-methyl-2H-chromen-2-one |
|---|---|---|
| Molecular Weight | ~392.4 g/mol (estimated) | 218.2 g/mol |
| Solubility | Low in water; soluble in DMSO, ethanol | Moderate in polar solvents due to -OH group |
| LogP (Lipophilicity) | ~4.2 (predicted) | ~2.8 |
Biological Activity
3-benzyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one, a member of the chromenone class, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by a chromenone core with various substituents, suggests potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
Chemical Formula: C25H22O4
Molecular Weight: 402.44 g/mol
IUPAC Name: 3-benzyl-7-[(2-methoxyphenyl)methoxy]-4-methyl-2H-chromen-2-one
The compound features a complex arrangement of functional groups that influence its biological activity. The presence of methoxy and benzyl moieties enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria by interfering with specific enzymatic pathways crucial for bacterial survival. For instance, its interaction with bacterial enzymes has been linked to its ability to disrupt cell wall synthesis, which is vital for bacterial integrity .
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Several studies have demonstrated its ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell proliferation and survival. The compound appears to activate caspase pathways, leading to programmed cell death in malignant cells .
Case Study: In Vitro Evaluation
In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The mechanism was attributed to cell cycle arrest at the G2/M phase and increased levels of reactive oxygen species (ROS), which further contributed to apoptosis.
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition: The compound interacts with specific enzymes that play roles in disease processes, thereby inhibiting their activity.
- Pathway Modulation: It modulates various signaling pathways associated with cell growth and apoptosis.
Comparative Biological Activity
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Apoptosis induction |
| 3-benzyl-6-chloro-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one | Similar activities observed | Similar mechanisms as above |
Synthesis of this compound
The synthesis of this compound typically involves several steps:
- Formation of the Chromenone Core: The initial step involves synthesizing the chromenone backbone through cyclization reactions.
- Introduction of Benzyl Groups: Subsequent reactions introduce the benzyl and methoxybenzyl groups via etherification or similar methods.
- Purification: The final product is purified using techniques such as recrystallization or chromatography.
Q & A
Q. What are the recommended synthetic routes for 3-benzyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one, and how can reaction yields be optimized?
- Methodological Answer : The synthesis involves three key steps:
Core Formation : Condensation of a phenol derivative (e.g., 7-hydroxy-4-methylcoumarin) with a β-keto ester under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) at 70–80°C .
O-Benzylation : Introduction of the 2-methoxybenzyl group via nucleophilic substitution using 2-methoxybenzyl chloride in anhydrous DMF with K₂CO₃ as a base .
Purification : Column chromatography (e.g., hexane:ethyl acetate gradient) improves purity. Yield optimization requires strict temperature control and catalyst selection (e.g., p-TsOH increases reaction efficiency) .
Table 1 : Key Reaction Conditions
| Step | Reaction Type | Conditions | Yield Optimization Tips |
|---|---|---|---|
| 1 | Acidic condensation | 70°C, p-TsOH | Use excess β-keto ester |
| 2 | Nucleophilic substitution | Anhydrous DMF, K₂CO₃ | Slow addition of benzylating agent |
| 3 | Purification | Hexane:EtOAc (3:1) | Monitor fractions via TLC |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies functional groups (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, carbonyl signals at δ 160–165 ppm) .
- X-ray Crystallography : Resolves structural ambiguities (e.g., using SHELX for refinement ). Single-crystal studies confirm substituent orientation and bond angles .
- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS showing [M+H]+ at m/z 416.4) .
Table 2 : Characterization Techniques
| Technique | Application | Reference |
|---|---|---|
| 1H NMR | Methoxybenzyl group identification | |
| X-ray Crystallography | Absolute configuration determination | |
| HPLC-MS | Purity assessment |
Advanced Research Questions
Q. How do structural modifications at the 7-position influence MAO-B inhibitory activity?
- Methodological Answer : Substituents at the 7-position (e.g., methoxybenzyl vs. chlorobenzyl) alter lipophilicity and steric interactions. Computational docking (e.g., AutoDock) reveals that 2-methoxybenzyl enhances binding to MAO-B’s hydrophobic pocket. In vitro assays show IC₅₀ values in the nanomolar range for methoxy-substituted derivatives .
Table 3 : Structure-Activity Relationship (SAR)
| Substituent at 7-position | Target Enzyme | IC₅₀ (nM) | Key Interaction |
|---|---|---|---|
| 2-Methoxybenzyloxy | MAO-B | 15 | Hydrophobic pocket binding |
| 4-Chlorobenzyloxy | MAO-B | 120 | Reduced selectivity |
Q. How can crystallographic data resolve ambiguities in molecular structure when NMR is inconclusive?
- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping aromatic signals) are resolved via single-crystal X-ray diffraction. Programs like WinGX refine crystallographic data to confirm bond lengths (e.g., C=O at 1.21 Å) and dihedral angles. For example, X-ray studies of analogous chromenones validated the 2-methoxybenzyl orientation .
Q. What computational strategies predict binding affinity with MAO-B?
- Methodological Answer :
- Molecular Docking : Tools like GOLD or Schrödinger validate interactions (e.g., π-π stacking between the benzyl group and Tyr398 in MAO-B) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories. Free-energy perturbation (FEP) calculations quantify binding energy contributions .
Q. How can contradictions between in vitro and in vivo biological activity data be addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability using LC-MS to track plasma concentrations. ’s compound showed rapid blood-brain barrier penetration, explaining in vivo efficacy despite moderate in vitro solubility .
- Metabolite Identification : Incubate with liver microsomes to identify active/inactive metabolites. Adjust dosage forms (e.g., nanoemulsions) to enhance stability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Methodological Answer : Discrepancies may arise from cell-specific uptake or metabolic activation. Standardize assays using:
- MTT/Proliferation Assays : Compare IC₅₀ values in multiple lines (e.g., HeLa vs. MCF-7).
- Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) to differentiate mechanisms .
- Transcriptomic Analysis : Identify overexpression of resistance genes (e.g., ABC transporters) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
